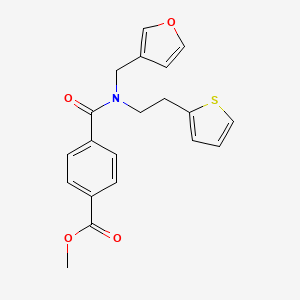

Methyl 4-((furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate

Description

Methyl 4-((furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a benzoate ester derivative featuring a carbamoyl bridge linked to heterocyclic substituents: a furan-3-ylmethyl group and a 2-(thiophen-2-yl)ethyl moiety. Below, we compare its properties with structurally analogous compounds to infer its behavior.

Properties

IUPAC Name |

methyl 4-[furan-3-ylmethyl(2-thiophen-2-ylethyl)carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S/c1-24-20(23)17-6-4-16(5-7-17)19(22)21(13-15-9-11-25-14-15)10-8-18-3-2-12-26-18/h2-7,9,11-12,14H,8,10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLUAMSNLLHIGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate, a compound with the molecular formula C20H19NO4S, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a furan moiety, a thiophene group, and a benzoate core. Its molecular weight is approximately 369.44 g/mol, and it typically exhibits a purity of around 95% in commercial preparations.

Antioxidant Activity

Compounds containing furan and thiophene moieties have been documented to exhibit antioxidant properties. For instance, studies indicate that such compounds can scavenge free radicals and reduce oxidative stress in cellular models .

Anticancer Potential

Research on related compounds suggests that this compound may have anticancer effects. For example, derivatives with similar structures have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Neuroprotective Effects

Preliminary studies indicate that compounds with furan and thiophene groups can affect neurotransmitter levels in the brain. For example, research on related compounds has demonstrated their ability to enhance acetylcholine and serotonin levels, suggesting potential neuroprotective effects .

Case Studies and Experimental Data

- In Vitro Studies : Experimental assays have been conducted to evaluate the cytotoxicity of similar compounds against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects at micromolar concentrations.

- Animal Models : In vivo studies using rodent models have shown that compounds with structural similarities can cross the blood-brain barrier and exert effects on central nervous system functions .

- Molecular Modeling : Computational studies have been employed to predict the binding affinity of this compound to various biological targets, aiding in understanding its potential therapeutic roles.

Summary of Biological Activities

| Activity Type | Evidence/Findings |

|---|---|

| Antioxidant | Scavenging free radicals; reducing oxidative stress |

| Anticancer | Induction of apoptosis in cancer cell lines |

| Neuroprotective | Enhancement of neurotransmitter levels |

Comparison with Similar Compounds

Benzoate Esters with Heterocyclic Substituents

Heterocycles influence electronic properties and binding interactions. Key analogs include:

*Calculated based on formula C₁₈H₁₇NO₄S.

- Thiadiazole vs. The target’s thiophene and furan may enhance aromatic interactions but reduce metabolic stability compared to saturated heterocycles.

Benzoate Esters with Amide/Carbamoyl Linkages

Carbamoyl groups impact conformational flexibility and hydrogen-bonding capacity:

Benzoate Derivatives in Polymer Resins

Ethyl 4-(dimethylamino) benzoate (EDAB) is a high-performance co-initiator in resins :

| Property | EDAB (Ethyl 4-(dimethylamino) benzoate) | Target Compound (Inferred) |

|---|---|---|

| Degree of Conversion | 85–90% in UV-cured resins | Likely lower (no amine initiation) |

| Solubility | High in organic solvents | Moderate (bulky substituents) |

| Thermal Stability | Stable up to 200°C | May degrade earlier (heterocycles) |

- Key Difference: EDAB’s dimethylamino group enhances electron transfer in polymerization, whereas the target’s heterocycles might hinder reactivity but improve material flexibility .

Sulfonylurea Herbicides (Agrochemical Analogs)

Metsulfuron methyl (from ) shares a benzoate core but differs in functional groups:

| Compound Name | Functional Groups | Bioactivity |

|---|---|---|

| Target Compound | Carbamoyl, heterocycles | Unknown (potential ligand) |

| Metsulfuron methyl | Sulfonylurea, triazine | Herbicide (ALS enzyme inhibition) |

Sulfonated vs. Carbamoyl Benzoates

Ethyl 4-(sulfooxy)benzoate exhibits high aqueous solubility due to its sulfoxy group, whereas the target compound’s carbamoyl and hydrophobic heterocycles likely reduce water solubility. This trade-off highlights design considerations for drug delivery or environmental persistence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.